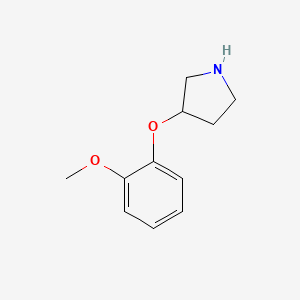

3-(2-Methoxyphenoxy)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLANOFAQNVDAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)pyrrolidine: CAS Number, Synthesis, and Analytical Identification

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a versatile scaffold.[1] Unlike flat, aromatic systems, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] This structural feature, combined with the stereogenic potential of its carbon atoms, enables the fine-tuning of a molecule's biological profile.[2] Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[3][4][5]

Within this important class of compounds, this compound serves as a key building block and intermediate. Its structure, combining the privileged pyrrolidine core with a methoxyphenoxy substituent, is of significant interest for developing novel therapeutics, particularly in areas such as histamine H3 receptor antagonism.[6] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core identification through its CAS numbers, discuss the strategic rationale behind its synthesis, and detail the analytical methodologies required for its unambiguous characterization and quality control.

Part 1: Core Identification - Navigating the CAS Numbers

A critical first step in working with any chemical compound is its precise identification using the Chemical Abstracts Service (CAS) Registry Number. For this compound, it is important to distinguish between the free base, its salt forms, and its specific stereoisomers, as each has a unique identifier.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 788123-19-3 | C₁₁H₁₅NO₂ | 193.24 | Free Base[7] |

| This compound hydrochloride | 17741-15-0 | C₁₁H₁₆ClNO₂ | 229.71 | Hydrochloride Salt[8] |

| (3R)-3-(2-Methoxyphenoxy)pyrrolidine | 900572-40-9 | C₁₁H₁₅NO₂ | 193.24 | (R)-Enantiomer[9] |

The hydrochloride salt is frequently used in laboratory settings due to its increased stability and crystallinity, which facilitates handling and purification. However, for biological assays or further chemical transformations, the free base is often required. The chirality at the C3 position of the pyrrolidine ring means the compound can exist as (R) and (S) enantiomers; the specific biological activity often resides in only one of these stereoisomers, making enantiomer-specific identification crucial.

Part 2: Synthetic Strategy - The Logic of Pyrrolidine Ring Construction

The synthesis of substituted pyrrolidines like this compound relies on robust and versatile chemical transformations. While multiple routes are possible, a common and powerful strategy involves the [3+2]-cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1] This approach is highly valued for its efficiency in constructing the five-membered ring system with good control over stereochemistry.

An alternative conceptual pathway involves the functionalization of a pre-existing chiral building block, such as a derivative of proline or pyroglutamic acid.[2][10] This strategy leverages the readily available chiral pool to establish the desired stereochemistry from the outset. A key step in this approach would be a nucleophilic substitution reaction, where a protected 3-hydroxypyrrolidine derivative reacts with 2-methoxyphenol (guaiacol) under appropriate conditions (e.g., Mitsunobu reaction) to form the desired ether linkage.

Diagram: Generalized Synthetic Workflow

Caption: Conceptual synthetic pathways to the pyrrolidine core.

Experimental Causality:

-

Choice of Route: Route B is often preferred when a specific enantiomer is required, as it starts with a known chiral precursor. Route A is powerful for generating libraries of diverse pyrrolidines.

-

Protecting Groups: In Route B, the pyrrolidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent it from interfering with the nucleophilic substitution reaction. The protecting group is removed in the final step.

-

Reaction Conditions: The Mitsunobu reaction (a common choice for Route B) provides mild conditions for ether formation, which helps to avoid side reactions and preserve the stereochemical integrity of the chiral center.

Part 3: Analytical Identification and Characterization

Unambiguous identification of this compound requires a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for identity, purity, and stereochemistry confirmation.

Chromatographic Techniques: Purity and Enantiomeric Separation

Chromatography is essential for assessing the purity of the synthesized compound and, crucially, for separating its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.[11][12]

| Technique | Principle | Key Advantages for This Molecule | Typical Conditions |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[12] | Robust, widely available, excellent for resolving enantiomers. | Column: Polysaccharide-based CSP. Mobile Phase: Hexane/Ethanol or Acetonitrile/Methanol mixtures with acidic/basic additives (e.g., TFA/TEA) to improve peak shape.[13] |

| Chiral GC | Differential interaction with a CSP in a gaseous mobile phase.[12] | High resolution and sensitivity, especially for volatile derivatives. | Column: Chiral capillary column. Note: Derivatization (e.g., trifluoroacetylation) may be needed to improve volatility and separation.[12] |

| Chiral SFC | Utilizes supercritical CO₂ as the primary mobile phase with a polar co-solvent on a CSP.[13] | Fast analysis times, reduced solvent consumption ("green" chemistry), and high efficiency.[13] | Column: Same CSPs as HPLC. Mobile Phase: CO₂ with Methanol co-solvent and additives.[13] |

Trustworthiness through Validation: The choice of method depends on the specific requirements of the analysis. For routine purity checks, a standard reversed-phase HPLC method might suffice. However, to establish enantiomeric purity (e.g., enantiomeric excess, ee), a validated chiral HPLC or SFC method is mandatory. The method is validated by running a sample of the racemate to prove it can separate the two enantiomers, followed by analysis of the enantiopure sample.

Spectroscopic Techniques: Structural Elucidation

Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the molecule. For pyrrolidine-containing cathinones, which share structural similarities, electron impact (EI) ionization often leads to extensive fragmentation.[14] A characteristic and often dominant fragment is the stable pyrrolidinium ion, resulting from cleavage at the C-N bond outside the ring.[14]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (193 for the free base).

-

Key Fragments: Cleavage of the ether bond, loss of the methoxy group, and fragmentation of the pyrrolidine ring itself. The presence of the methoxyphenoxy moiety would also yield characteristic aromatic fragments.

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons: Signals typically between 6.8 and 7.2 ppm, showing characteristic splitting patterns for the ortho-disubstituted benzene ring.

-

Methoxyl Protons (-OCH₃): A sharp singlet around 3.8 ppm.

-

Pyrrolidine Protons: A complex set of multiplets between approximately 2.0 and 4.5 ppm. The proton at the C3 position, bonded to the oxygen (H-C-O), would be shifted furthest downfield within this group.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the 110-160 ppm region. The carbon attached to the ether oxygen and the carbon attached to the methoxy group will be the most downfield.

-

Methoxyl Carbon (-OCH₃): A signal around 55-60 ppm.

-

Pyrrolidine Carbons: Signals in the 25-70 ppm range. The C3 carbon, attached to the ether oxygen, will be the most downfield of the pyrrolidine carbons.

-

Determining Enantiomeric Purity by NMR: While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be employed. These agents interact with the enantiomers to form diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of enantiomeric excess.[15]

Diagram: Integrated Analytical Workflow

Caption: A self-validating workflow for compound identification.

Conclusion

This compound is a valuable chemical entity whose utility in research and drug discovery demands a thorough and precise approach to its identification and characterization. A clear understanding of its different forms—free base, salts, and enantiomers—and their corresponding CAS numbers is fundamental. The synthetic strategies employed to construct this molecule are chosen based on efficiency and stereochemical control, leveraging foundational reactions in organic chemistry. Finally, a multi-faceted analytical workflow, integrating chromatographic separation with spectroscopic elucidation, provides a robust, self-validating system. This ensures that researchers and developers are working with a well-defined molecule of high purity and known stereochemistry, which is a non-negotiable prerequisite for advancing modern pharmaceutical science.

References

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7793–7800. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

-

Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2022). Journal of the American Chemical Society. [Link]

-

(R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. (n.d.). Chembk. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

-

3-(2-Methoxyphenoxy)-1-methylpyrrolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1-(3-Methoxyphenyl)pyrrolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism and toxicological detection of the new designer drug 4'-methoxy-α-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry. Journal of Chromatography B, 793(2), 331-342. [Link]

-

Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (2014). Journal of Analytical Toxicology. [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. (2010). Molecules. [Link]

-

Becknell, N. C., et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. [Link]

-

1-(2-Methoxyphenoxy)pyrrolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2020). RSC Advances. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 788123-19-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound hydrochloride | 17741-15-0 [sigmaaldrich.com]

- 9. jrmedichem.com [jrmedichem.com]

- 10. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ojp.gov [ojp.gov]

- 15. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)pyrrolidine: Molecular Characteristics and Analytical Protocols

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development engaged with 3-(2-Methoxyphenoxy)pyrrolidine. This document provides a detailed exploration of its fundamental molecular properties, including its molecular formula and weight, and extends to practical, field-tested insights into its analytical characterization. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility in a laboratory setting.

Core Molecular Identity: The Free Base

This compound, in its free base form, is a key chemical entity with significant potential in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance as a building block.[1] The core structure of this compound consists of a pyrrolidine ring linked to a 2-methoxyphenoxy group at the 3-position.

Molecular Formula and Weight

The fundamental chemical properties of the free base are summarized below. These values are foundational for all stoichiometric calculations and experimental designs.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][3] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| CAS Number | 788123-19-3 | [2] |

The molecular formula, C₁₁H₁₅NO₂, is derived from the constituent atoms: 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of 193.24 g/mol is the sum of the atomic weights of these atoms.

Structural Representation

A clear understanding of the two-dimensional structure is crucial for comprehending its chemical reactivity and interactions.

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)pyrrolidine: Pathways and Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2-methoxyphenoxy)pyrrolidine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrrolidine moiety is a privileged structure found in numerous FDA-approved drugs.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the primary synthetic routes, precursor selection, and experimental protocols. We will delve into the mechanistic underpinnings of the Williamson ether synthesis and the Mitsunobu reaction, the two predominant methods for constructing the key aryl ether linkage. Furthermore, this guide will present a comparative analysis of these pathways, providing insights to inform strategic decisions in synthetic planning and process development.

Introduction and Retrosynthetic Analysis

The 3-aryloxypyrrolidine motif is a cornerstone in the design of various pharmacologically active agents. Its structural rigidity and potential for stereochemical complexity make it an attractive building block for targeting a wide range of biological receptors. This compound, specifically, incorporates the guaiacol (2-methoxyphenol) moiety, which is also prevalent in biologically active molecules.

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the C-O ether bond. This approach simplifies the synthesis into two primary precursors: a suitably protected 3-hydroxypyrrolidine derivative and 2-methoxyphenol (guaiacol).

Caption: Retrosynthetic analysis of this compound.

The pyrrolidine nitrogen is typically protected during synthesis to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[2] Therefore, N-Boc-3-hydroxypyrrolidine is a key and commercially available starting material.[3]

Synthetic Pathways to this compound

The formation of the aryl ether bond can be achieved through several established organic reactions. The two most prominent and practical methods are the Williamson ether synthesis and the Mitsunobu reaction.

Pathway A: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[4][5] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[5][6]

In the context of our target molecule, there are two possible approaches for the Williamson synthesis:

-

Route 1 (Preferred): Reaction of the phenoxide of guaiacol with a 3-pyrrolidinyl derivative bearing a leaving group (e.g., tosylate, mesylate, or halide).

-

Route 2 (Not Feasible): Reaction of the alkoxide of 3-hydroxypyrrolidine with an aryl halide (e.g., 2-bromoanisole). This route is generally not viable for aryl halides under standard SN2 conditions due to the high strength of the C(sp2)-X bond.

Therefore, the practical approach involves activating the hydroxyl group of N-Boc-3-hydroxypyrrolidine by converting it into a good leaving group, such as a tosylate, followed by reaction with the sodium salt of guaiacol.

Caption: Williamson ether synthesis pathway.

Step 1: Synthesis of N-Boc-3-tosyloxypyrrolidine

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-3-tosyloxypyrrolidine.

Step 2: Synthesis of N-Boc-3-(2-methoxyphenoxy)pyrrolidine

-

In a separate flask, prepare the sodium salt of guaiacol by adding guaiacol (1.1 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Add a solution of N-Boc-3-tosyloxypyrrolidine (1.0 eq.) in anhydrous DMF to the prepared phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Step 3: Deprotection to yield this compound

-

Dissolve the purified N-Boc-3-(2-methoxyphenoxy)pyrrolidine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

-

Stir for 1-4 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl).

-

Filter the solid and wash with cold diethyl ether to obtain the final product.

Pathway B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for forming C-O, C-N, C-S, and C-C bonds.[7] It is particularly useful for coupling a nucleophile with a primary or secondary alcohol under mild, neutral conditions.[7] The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon center, making it highly valuable in stereoselective synthesis.[10]

Caption: Mitsunobu reaction pathway.

-

Triphenylphosphine attacks the azodicarboxylate (e.g., DIAD) to form a betaine intermediate.[10]

-

The acidic N-H of the betaine is protonated by the phenol (guaiacol), forming a phosphonium salt and the phenoxide anion.

-

The alcohol (N-Boc-3-hydroxypyrrolidine) attacks the phosphorus atom, displacing the hydrazide and forming an oxyphosphonium salt. This activates the hydroxyl group.

-

The phenoxide, acting as the nucleophile, performs an SN2 backside attack on the carbon bearing the oxyphosphonium group, leading to the desired ether with inversion of configuration and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[7][10]

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.), guaiacol (1.1-1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[9]

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[9]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.

-

Monitor the reaction progress by TLC. The formation of solid triphenylphosphine oxide (TPPO) is an indication of reaction progress.[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the desired product from the byproducts (TPPO and the reduced DIAD).

-

The subsequent deprotection step is identical to that described in the Williamson ether synthesis protocol.

Comparison of Synthetic Pathways

The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on several factors, including substrate compatibility, desired stereochemistry, and scalability.

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Mechanism | SN2 | Redox-Condensation (SN2-like)[11] |

| Stereochemistry | Inversion at the carbon with the leaving group | Inversion at the alcohol carbon[10] |

| Steps | Multi-step (activation, then substitution) | One-pot coupling |

| Reagents | Strong base (e.g., NaH), sulfonyl chlorides | PPh3, DIAD/DEAD |

| Byproducts | Salts (e.g., NaOTs) | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate |

| Conditions | Often requires heating | Mild, often at 0 °C to room temperature[9] |

| Scalability | Generally easier to scale up; avoids stoichiometric PPh3 and DIAD | Can be challenging to scale due to byproducts and their removal |

| Advantages | Cost-effective reagents, simpler byproduct removal | Mild conditions, high functional group tolerance, direct use of alcohol |

| Disadvantages | Harsher conditions (strong base, heat), requires pre-activation of the alcohol | Expensive reagents, difficult purification from byproducts |

Precursors and Starting Materials

N-Boc-3-hydroxypyrrolidine

This is a key chiral building block in the synthesis of many pharmaceutical compounds.[2] It is commercially available in both racemic and enantiomerically pure forms. Its synthesis often starts from commercially available precursors like 3-pyrrolidinone, which can be reduced, or from chiral pool starting materials like L- or D-aspartic acid. The Boc protecting group ensures the pyrrolidine nitrogen is unreactive during the ether formation steps.

2-Methoxyphenol (Guaiacol)

Guaiacol is a naturally occurring organic compound and a widely available industrial chemical. It is the nucleophilic component (or its precursor) in both described syntheses. Its phenolic proton is sufficiently acidic (pKa ~10) to be deprotonated by a strong base like NaH for the Williamson synthesis or to protonate the PPh3-DIAD adduct in the Mitsunobu reaction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, reliable pathways: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson route, while requiring an initial alcohol activation step and potentially higher temperatures, is often more cost-effective and scalable. In contrast, the Mitsunobu reaction offers the advantage of mild, one-pot conditions and is ideal for sensitive substrates or when precise stereochemical control (inversion) is required. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the desired stereochemical outcome. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this important heterocyclic scaffold.

References

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

- Mitsunobu Reaction. Encyclopedia MDPI.

- Mitsunobu reaction. Organic Synthesis.

- Mitsunobu Reaction. Alfa Chemistry.

- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

- Technical Support Center: Monitoring (R)-(-)-N-Boc-3-pyrrolidinol Reactions. Benchchem.

- Williamson Ether Synthesis. Chemistry Steps.

- Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant

- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor C

- Williamson ether synthesis. Wikipedia.

- Mitsunobu Reaction. TCI Chemicals.

- Synthesis of substituted pyrrolidines. DiVA portal.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant

- Mitsunobu Reaction. Organic Chemistry Portal.

- 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride. ChemScene.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- 1-Boc-3-pyrrolidinol. PubChem.

- Recent Advances in the Synthesis of Pyrrolidines.

- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH.

- Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.

- This compound hydrochloride. Sigma-Aldrich.

- CAS 17741-15-0 this compound hydrochloride. BOC Sciences.

Sources

- 1. enamine.net [enamine.net]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Predicted Biological Activity of 3-(2-methoxyphenoxy)pyrrolidine

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrrolidine ring system stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets.[4] This guide delves into the predicted biological landscape of a specific, yet under-investigated derivative: 3-(2-methoxyphenoxy)pyrrolidine. By dissecting its structural components—the pyrrolidine core, the 3-aryloxy linkage, and the 2-methoxyphenyl moiety—we can construct a scientifically grounded hypothesis of its potential therapeutic applications and provide a roadmap for its experimental validation.

The Pyrrolidine Core: A Foundation of Diverse Bioactivity

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in drugs targeting a wide spectrum of diseases.[1][3] Its structural versatility has been harnessed to develop agents with antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and potent enzyme inhibitory properties.[1][3][5][6][7] The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, and its stereogenic centers allow for the synthesis of chiral molecules with enhanced target specificity.[8]

The significance of the pyrrolidine scaffold is exemplified by its presence in a range of marketed drugs, including:

-

Antihypertensives (ACE inhibitors): Captopril and Enalapril

-

Anticholinergics: Glycopyrronium and Procyclidine

-

Antihistamines: Clemastine

-

Antibiotics: Clindamycin and Anisomycin

-

Antiepileptics: Ethosuximide

-

Nootropics: Aniracetam

This diverse array of therapeutic applications underscores the remarkable potential of novel pyrrolidine derivatives to address unmet medical needs.

The 3-Aryloxypyrrolidine Motif: A Gateway to the Central Nervous System

The substitution pattern on the pyrrolidine ring is a critical determinant of its biological activity. Specifically, 3-aryl and 3-aryloxy pyrrolidines have emerged as potent and selective modulators of central nervous system (CNS) targets.[2][9] Research has demonstrated that compounds bearing this motif can exhibit high affinity for dopamine and serotonin receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[2][9]

The orientation of the aryl group at the 3-position is crucial for receptor interaction. The ether linkage in 3-aryloxypyrrolidines provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding within the receptor pocket. This strategic placement of an aromatic system on the pyrrolidine scaffold is a key feature that directs the potential biological activity of this compound towards CNS-related targets.

The 2-Methoxyphenoxy Moiety: Fine-Tuning Potency and Pharmacokinetics

The electronic and steric properties of the aryl substituent play a pivotal role in modulating the pharmacological profile of a drug candidate. The methoxy group (-OCH3) is a particularly interesting substituent, frequently incorporated into drug molecules to enhance their therapeutic properties.[10] Its presence can influence:

-

Ligand-Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the target protein's binding site.

-

Physicochemical Properties: The methoxy group can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The methoxy group can influence the metabolic fate of a compound. It can either block a site of metabolism or provide a site for O-demethylation, a common metabolic pathway.[10]

In the context of this compound, the ortho-position of the methoxy group on the phenoxy ring is expected to have a significant impact on the molecule's conformation and its interaction with biological targets.

Predicted Biological Activity Profile of this compound

Based on the analysis of its constituent structural motifs, we hypothesize that this compound is a promising candidate for investigation as a modulator of CNS receptors. The combination of the 3-aryloxypyrrolidine core with the 2-methoxyphenyl substituent suggests a potential for high-affinity and selective binding to dopamine and/or serotonin receptors.

Primary Hypothesized Activity:

-

Dopamine Receptor (D2/D3) Antagonism/Partial Agonism: The structural similarity to known 3-aryl pyrrolidine-based dopamine receptor ligands suggests a high probability of interaction with these receptors.

-

Serotonin Receptor (5-HT1A/5-HT2A) Modulation: The aryloxy motif is also found in ligands for various serotonin receptor subtypes.

Secondary Potential Activities:

-

Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit a variety of enzymes.[3][6] Further screening against panels of kinases, proteases, or other enzymes of therapeutic relevance would be warranted.

-

Antimicrobial/Antiviral Activity: The pyrrolidine scaffold is present in numerous antimicrobial and antiviral agents.[1]

The following table summarizes the predicted biological targets and the rationale for their selection:

| Predicted Target | Rationale | Potential Therapeutic Application |

| Dopamine Receptors (D2/D3) | The 3-aryloxypyrrolidine scaffold is a known pharmacophore for dopamine receptor ligands.[2][9] | Schizophrenia, Bipolar Disorder, Parkinson's Disease |

| Serotonin Receptors (5-HT) | The aryloxy moiety is a common feature in serotonin receptor modulators. | Depression, Anxiety, Psychosis |

| Monoamine Transporters (DAT, SERT, NET) | Structural resemblance to some monoamine reuptake inhibitors. | Depression, ADHD |

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of this compound, a systematic, multi-tiered experimental approach is recommended.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine (α1, α2, β) receptors. Culture the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Add increasing concentrations of this compound (test compound) to compete with the radioligand for binding.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of radioligand binding at each concentration of the test compound.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound at its primary targets (e.g., agonist, antagonist, partial agonist, inverse agonist).

Methodology (Example for a G-protein coupled receptor like D2):

-

cAMP Assay:

-

Use a cell line expressing the D2 receptor, which is coupled to the Gi protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Co-incubate with increasing concentrations of this compound.

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

An agonist will mimic the effect of dopamine and decrease cAMP levels. An antagonist will block the effect of a known agonist.

-

-

Calcium Mobilization Assay:

-

For receptors coupled to Gq (e.g., 5-HT2A), use a cell line loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Stimulate the cells with increasing concentrations of this compound.

-

Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway for a D2 dopamine receptor, a primary hypothesized target for this compound.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharaohacademy.com [pharaohacademy.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(2-Methoxyphenoxy)pyrrolidine: A Structural Rationale and Validation Workflow

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in modern pharmacology, recognized for its prevalence in numerous FDA-approved drugs and its ability to confer advantageous physicochemical properties to drug candidates.[1][2][3][4] This guide focuses on the research compound 3-(2-methoxyphenoxy)pyrrolidine , a molecule that, while not extensively characterized in public literature, possesses structural motifs suggestive of significant therapeutic potential. By dissecting its core components—the saturated pyrrolidine heterocycle and the 2-methoxyphenoxy group—we can infer plausible biological targets by analogy to well-documented pharmacophores. This document serves as a technical roadmap for researchers, outlining a hypothesis-driven approach to identifying and validating the therapeutic targets of this compound. We will explore two high-probability target classes: Monoamine Transporters and the Histamine H3 Receptor . For each, we provide the scientific rationale, a comprehensive experimental validation workflow, detailed protocols for key assays, and benchmarks for data interpretation.

Introduction: The Scientific Premise

The pursuit of novel therapeutics often begins with identifying privileged scaffolds—molecular frameworks that are repeatedly found in successful drugs. The pyrrolidine ring is one such scaffold, a five-membered saturated nitrogen heterocycle that offers a unique combination of three-dimensional complexity, stereochemical diversity, and synthetic tractability.[1][2] Its non-planar structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1][2][4] The pyrrolidine nucleus is a cornerstone of drugs targeting central nervous system (CNS) disorders, cancer, and metabolic diseases.[1][5][6]

The subject of this guide, this compound, combines this privileged ring system with a 2-methoxyphenoxy moiety. This ether linkage to an aromatic ring is another common feature in pharmacologically active compounds, often serving as a key interaction domain for receptors and enzymes. The specific substitution pattern (an ether at position 3 of the pyrrolidine and a methoxy group at the ortho position of the phenyl ring) provides a distinct chemical architecture that warrants investigation.

Given the absence of direct pharmacological data for this specific molecule, this guide adopts a predictive, structure-based approach. We will leverage established structure-activity relationships (SAR) from analogous compounds to build a compelling case for two potential target families and provide the rigorous experimental plan required to validate these hypotheses.

Hypothesized Target Class 1: Monoamine Transporters (DAT, NET)

Scientific Rationale: A CNS-Active Pharmacophore

A significant number of pyrrolidine-containing compounds exhibit potent activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[7] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other CNS disorders.

The pyrovalerone class of cathinones, which are potent DAT/NET inhibitors, are characterized by a pyrrolidine ring.[7] While this compound is structurally distinct from pyrovalerones, the core pyrrolidine provides a fundamental amine feature known to interact with the binding pockets of these transporters. The lipophilic phenoxy group could further enhance binding affinity within the hydrophobic domains of the transporter proteins. Therefore, it is plausible that this compound could function as a monoamine reuptake inhibitor, a hypothesis that demands experimental verification.

Experimental Validation Workflow

The logical progression from initial hypothesis to confirmed mechanism involves a multi-step assay cascade. The workflow is designed to first confirm binding, then quantify affinity, and finally, assess functional impact on transporter activity.

Caption: Experimental workflow for validating monoamine transporter interaction.

Key Experimental Protocols

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter (DAT).

-

Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the transporter, providing a quantitative measure of binding affinity. It is the gold standard for initial target engagement confirmation.

-

Methodology:

-

Tissue Preparation: Prepare cell membranes from a stable cell line expressing human DAT (e.g., HEK293-hDAT) or rodent striatal tissue homogenates.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membrane preparation.

-

50 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration near its Kₑ).

-

50 µL of this compound at 10-12 different concentrations (e.g., 1 pM to 100 µM).

-

-

Controls:

-

Total Binding: Vehicle instead of test compound.

-

Non-specific Binding (NSB): A high concentration of a known DAT inhibitor (e.g., 100 µM cocaine or GBR-12909) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Anticipated Data and Interpretation

The primary output will be the affinity (Kᵢ) and potency (IC₅₀) values for the compound at DAT, NET, and SERT. This data should be summarized for clear comparison.

| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) | Selectivity Ratio (vs. SERT) |

| Dopamine (DAT) | Experimental Value | Experimental Value | IC₅₀ (SERT) / IC₅₀ (DAT) |

| Norepinephrine (NET) | Experimental Value | Experimental Value | IC₅₀ (SERT) / IC₅₀ (NET) |

| Serotonin (SERT) | Experimental Value | Experimental Value | 1 |

| Table 1: Example data summary for monoamine transporter profiling. |

A compound with low nanomolar Kᵢ and IC₅₀ values for DAT and/or NET, coupled with significantly higher values (>100-fold) for SERT, would be considered a potent and selective inhibitor, warranting further investigation for CNS-related therapeutic applications.

Hypothesized Target Class 2: Histamine H3 Receptor (H3R)

Scientific Rationale: A Proven Scaffold for H3R Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, dopamine). Antagonists/inverse agonists of H3R enhance neurotransmitter release, promoting a pro-cognitive and wakefulness-promoting state. This makes H3R an attractive target for Alzheimer's disease, schizophrenia, and narcolepsy.

Crucially, a well-established class of H3R antagonists incorporates a phenoxypropyl-pyrrolidine motif.[8] For instance, Irdabisant (CEP-26401) is a potent H3R antagonist that features a substituted phenyl ring connected via a propoxy linker to a methyl-pyrrolidine.[8] While this compound lacks the propyl linker, the core structural elements—a pyrrolidine ring and a phenoxy group—are present. This structural overlap provides a strong rationale for hypothesizing that the compound may bind to the H3R, likely as an antagonist or inverse agonist.

Experimental Validation Workflow

The validation strategy for H3R is similar to that for transporters but uses different assays tailored to G-protein coupled receptors (GPCRs). The process starts with confirming binding and progresses to measuring functional modulation of receptor signaling.

Caption: Experimental workflow for validating Histamine H3 Receptor interaction.

Key Experimental Protocols

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the H3R.

-

Rationale: H3R is a Gᵢ/ₒ-coupled receptor. Its activation inhibits adenylyl cyclase and leads to the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. This assay can robustly distinguish between agonists (which stimulate binding), inverse agonists (which decrease basal binding), and neutral antagonists (which block agonist-stimulated binding).

-

Methodology:

-

Tissue Preparation: Prepare membranes from cells stably expressing the human H3R (e.g., CHO-hH3R or HEK-hH3R).

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 3-10 mM MgCl₂, pH 7.4. Add GDP (e.g., 10 µM) to facilitate the GTP exchange reaction.

-

To Test for Antagonism:

-

Pre-incubate membranes with various concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of a known H3R agonist (e.g., R-α-methylhistamine at its EC₈₀) along with [³⁵S]GTPγS (0.1-0.5 nM).

-

-

To Test for Agonism/Inverse Agonism:

-

Incubate membranes with various concentrations of this compound in the presence of [³⁵S]GTPγS (without a reference agonist).

-

-

Incubation: Incubate for 60 minutes at 30°C.

-

Harvesting & Quantification: Terminate the reaction by rapid filtration through glass fiber filters and quantify bound [³⁵S]GTPγS via liquid scintillation counting, as described in Protocol 2.3.1.

-

Data Analysis:

-

Antagonism: Plot the % stimulation by the reference agonist against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be converted to a functional affinity constant (Kₑ) using the Schild equation.

-

Agonism/Inverse Agonism: Plot the % of basal [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the EC₅₀ and the maximum effect (Eₘₐₓ). An Eₘₐₓ > 0 indicates agonism, while an Eₘₐₓ < 0 indicates inverse agonism.

-

-

Anticipated Data and Interpretation

The functional data will characterize the compound's activity at H3R.

| Parameter | Binding Affinity (Kᵢ, nM) | Functional Mode | Functional Potency (IC₅₀/EC₅₀, nM) | Maximal Efficacy (Eₘₐₓ) |

| Value | Experimental Value | Antagonist / Inverse Agonist | Experimental Value | Experimental Value (% of basal) |

| Table 2: Example data summary for Histamine H3 Receptor profiling. |

If the compound yields a Kᵢ in the nanomolar range and demonstrates concentration-dependent inhibition of agonist-induced [³⁵S]GTPγS binding (antagonism) or a reduction in basal signaling (inverse agonism), it would be confirmed as a functionally active H3R ligand. Such a profile would make it a compelling candidate for development in cognitive or sleep-related disorders.

Conclusion and Future Directions

While this compound is an under-characterized molecule, its constituent chemical motifs provide a strong, rational basis for hypothesizing its interaction with key therapeutic target classes, namely Monoamine Transporters and the Histamine H3 Receptor . The structure-based rationale presented here is not proof of activity but rather a strategic guide for empirical investigation.

The validation workflows detailed in this guide provide a clear, step-wise path from initial binding studies to functional characterization. By executing these protocols, researchers can systematically and efficiently determine if this compound possesses a pharmacological profile worthy of further preclinical development. Positive findings in these assays would trigger the next logical steps, including selectivity screening against a broader panel of receptors and transporters, ADME-Tox profiling, and ultimately, evaluation in in vivo models of disease. This structured approach ensures that research efforts are grounded in scientific logic, maximizing the potential for discovery.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link][1]

-

D'Andrea, P. & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link][2]

-

ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link][4]

-

Elsevier. (n.d.). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PlumX Metrics. [Link][9]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link][10]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link][5]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link][6]

-

Zwartsen, A., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link][7]

-

Becknell, N. C., et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. PubMed. [Link][8]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PlumX [plu.mx]

- 10. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 3-(2-Methoxyphenoxy)pyrrolidine Derivatives and Analogs: A Privileged Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-methoxyphenoxy)pyrrolidine scaffold represents a cornerstone in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its unique three-dimensional structure and favorable physicochemical properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets with high affinity and selectivity. This guide provides a comprehensive technical overview of this chemical class, synthesizing foundational principles with field-proven insights. We will delve into the strategic rationale behind synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern target engagement, and detail the pharmacological mechanisms that underpin their therapeutic potential in treating complex neurological and psychiatric disorders. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the design and development of next-generation CNS therapeutics.

The this compound Core: A Structural and Physicochemical Analysis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in a multitude of FDA-approved drugs and natural products.[1][2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of the three-dimensional space within a receptor's binding pocket.[4]

The core structure of this compound combines this versatile pyrrolidine ring with a methoxy-substituted phenyl ether. This specific combination imparts a favorable balance of lipophilicity and polarity, crucial for oral bioavailability and, critically, for penetration of the blood-brain barrier (BBB).[5]

Physicochemical Properties of the Parent Scaffold (this compound):

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | [6] |

| Molecular Weight | 193.24 g/mol | [6] |

| InChIKey | PBHMIXXPBVOEIW-UHFFFAOYSA-N | [6] |

| Description | Building block for chemical synthesis |[6] |

The ether linkage provides rotational flexibility, while the methoxy group can act as a hydrogen bond acceptor, and its position on the phenyl ring is a critical determinant of receptor selectivity. The pyrrolidine nitrogen serves as a key basic center, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) in receptor binding sites.[7] This nitrogen also provides a convenient handle for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis of the Pyrrolidine Scaffold

The construction of the substituted pyrrolidine ring is a pivotal aspect of drug development. The choice of synthetic route is dictated by the desired stereochemistry and substitution pattern. A common and robust strategy involves a [3+2] cycloaddition reaction, which offers excellent control over the formation of the five-membered ring.[2][4][8]

Caption: Generalized workflow for the synthesis of pyrrolidine derivatives.

Protocol 1: Representative Synthesis via Michael Addition and Reductive Amination

This protocol describes a common, scalable approach to synthesize a generic N-substituted this compound derivative. The causality behind this choice is its reliability and use of readily available starting materials.

Step 1: Michael Addition

-

To a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Causality: The strong base deprotonates the phenol to form a nucleophilic phenoxide.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add a solution of a suitable Michael acceptor, such as N-Boc-3-pyrrolidinone (1.0 eq), to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed. Causality: This conjugate addition forms the C-O bond at the 3-position of the pyrrolidine ring.

-

Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield N-Boc-3-(2-methoxyphenoxy)pyrrolidinone.

Step 2: Reductive Amination (N-Substitution)

-

Deprotect the Boc group from the product of Step 1 using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralize the resulting amine salt with a base (e.g., triethylamine).

-

To the deprotected pyrrolidine, add an aldehyde or ketone (1.2 eq) and a mild reducing agent like sodium triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is selective for the iminium ion formed in situ and avoids the reduction of other functional groups.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work up the reaction by adding aqueous sodium bicarbonate and extracting with an organic solvent.

-

Purify the final compound via column chromatography or recrystallization.

This self-validating system relies on standard transformations where reaction progress and product purity can be easily assessed at each stage using standard analytical techniques (NMR, LC-MS).

Pharmacology: Targeting Dopamine and Serotonin Systems

Derivatives of the this compound scaffold are renowned for their potent and often selective interactions with monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[9][10] This activity makes them prime candidates for treating a spectrum of CNS disorders.[11][12]

Dopamine Receptor Ligands

Many analogs act as high-affinity ligands for the D₂-like family of dopamine receptors (D₂, D₃, D₄).[13][14] The D₃ receptor, in particular, is a key target for conditions like substance use disorder and schizophrenia.[15]

-

Mechanism of Action: These compounds often act as antagonists or partial agonists at D₂/D₃ receptors. As antagonists, they block the binding of endogenous dopamine, thereby modulating dopaminergic neurotransmission. This is a cornerstone for the treatment of psychosis.[16]

Caption: Mechanism of a D₂ receptor antagonist.

Serotonin Receptor Ligands

The scaffold also shows high affinity for various serotonin (5-HT) receptors. Notably, many derivatives are potent ligands for 5-HT₁A, 5-HT₁D, and 5-HT₂A receptors, which are implicated in depression, anxiety, and migraine.[7][17][18]

-

Mechanism of Action: Depending on the substitution pattern, these compounds can be agonists, antagonists, or selective modulators. For example, 5-HT₁A receptor agonism is a well-established mechanism for anxiolytic and antidepressant effects.[17] In contrast, 5-HT₂A antagonism is a key feature of many atypical antipsychotic drugs.[19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent and selective receptor binding. The SAR can be dissected by considering three key regions of the molecule.

Caption: Key regions for SAR exploration on the scaffold.

Region A: Pyrrolidine Nitrogen (N1) Substituent

-

Causality: The substituent on the nitrogen is arguably the most critical modulator of pharmacological activity. Small alkyl groups (e.g., methyl, ethyl) are often optimal for dopamine receptor affinity.[16] Introducing longer alkyl chains or bulky aromatic groups can dramatically shift selectivity towards serotonin receptors or introduce multi-target profiles.[13] This is often done to probe for hydrophobic pockets within the receptor.[13]

Region B: Phenoxy Ring Substituents

-

Causality: The position and nature of substituents on the phenoxy ring fine-tune affinity and selectivity. The 2-methoxy group is often crucial for high affinity at D₂/D₃ receptors. Moving it to the 3- or 4-position can drastically reduce potency. Adding other substituents like halogens or small alkyl groups can further enhance affinity or modulate metabolic stability.[20]

Region C: Pyrrolidine Ring Stereochemistry and Substitution

-

Causality: The stereocenter at the 3-position is critical. Receptors are chiral environments, and typically one enantiomer displays significantly higher affinity than the other.[13] For example, the (S)-enantiomer is often preferred for D₂ receptor binding.[16] Adding substituents to other positions on the pyrrolidine ring can restrict its conformation, which can lock the molecule into a more favorable bioactive conformation for a specific receptor subtype, thereby increasing selectivity.

Table of Representative SAR Data:

| Compound ID | N1-Substituent | Phenoxy Substituent | D₂ Receptor Ki (nM) | 5-HT₁A Receptor Ki (nM) |

|---|---|---|---|---|

| 1 | -CH₃ | 2-OCH₃ | 1.5 | 150 |

| 2 | -CH₂CH₂-Ph | 2-OCH₃ | 85 | 5.2 |

| 3 | -CH₃ | 2-OCH₃, 5-Cl | 0.8 | 120 |

| 4 | -CH₃ | 3-OCH₃ | >500 | >1000 |

Note: Data is illustrative, based on trends reported in medicinal chemistry literature.

Therapeutic Applications and Future Directions

The unique ability of this compound derivatives to modulate dopaminergic and serotonergic systems positions them as highly valuable candidates for treating a range of CNS disorders.

-

Antipsychotics: D₂/5-HT₂A antagonists are the foundation of treatment for schizophrenia.

-

Antidepressants & Anxiolytics: Compounds with high affinity for 5-HT₁A receptors and serotonin transporters are being explored for mood and anxiety disorders.[17]

-

Neurodegenerative Diseases: Modulating dopamine levels is the primary strategy for managing motor symptoms in Parkinson's disease.[14][21] There is also emerging interest in targeting neuroinflammation, a process where monoamine receptors play a role.[9][10]

-

Pain & Addiction: Dual-target ligands that modulate both opioid and dopamine receptors are being investigated as potentially safer analgesics with reduced abuse liability.[15]

Future Directions: The field is moving towards developing multi-target directed ligands (MTDLs) and biased agonists. An MTDL based on this scaffold might simultaneously target D₃ and 5-HT₆ receptors for enhanced cognitive benefits in schizophrenia. A biased agonist might selectively activate G-protein signaling pathways over β-arrestin pathways at a given receptor, potentially separating therapeutic effects from side effects.[22] This level of pharmacological sophistication is achievable with the synthetically tractable and sterically defined this compound core.

References

-

Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Salehi, B., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Poyraz, S., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

MacLean, J., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry. [Link]

-

Zhang, Z., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Weinstock, M. (2005). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current Drug Targets. [Link]

-

Di Sarno, V., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

-

Roth, B.L., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]

-

Simmler, L.D., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

Silvestri, C., et al. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Semantic Scholar. [Link]

-

Mukhopadhyay, S., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

-

Bou-Salah, A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

-

Obeng, S., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2024). 3-(2-Methoxyphenoxy)-1-methylpyrrolidine. PubChem Compound Database. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA - Repositório da Universidade de Alicante. [Link]

-

Walther, D., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]

-

Anand, U., et al. (2023). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. PubMed Central. [Link]

-

El-Ghanam, A. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Singh, A., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

-

Ullrich, T., & Rice, K.C. (2000). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. ResearchGate. [Link]

-

Kaski, S.W., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

-

Piska, K., et al. (n.d.). μ-Opioid/D dopamine receptor pharmacophore containing ligands: Synthesis and pharmacological evaluation. PlumX. [Link]

-

Ñáñez-Dueñas, G.D., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

C дверей, A., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]

-

Kolanos, R., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

-

Christodoulou, M.S., et al. (2018). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. [Link]

-

National Center for Biotechnology Information. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. rua.ua.es [rua.ua.es]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 17741-15-0 [sigmaaldrich.com]

- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 10. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]

- 11. Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 18. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2-Methoxyphenoxy)pyrrolidine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its three-dimensional character and its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth, experience-driven framework for the in silico investigation of 3-(2-methoxyphenoxy)pyrrolidine, a representative member of a class of compounds with significant potential for modulating key central nervous system (CNS) targets. We will navigate the causal chain of experimental choices, from initial target hypothesis based on structural analogy to the execution of a rigorous computational workflow, including molecular docking and molecular dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Scientific Rationale for Investigating this compound

The selection of this compound as a subject for in silico modeling is not arbitrary. It is predicated on a careful analysis of existing structure-activity relationship (SAR) data for related compounds. The pyrrolidine ring is a privileged scaffold in CNS drug discovery, and the addition of a phenoxy linker has been shown to confer affinity for several important therapeutic targets.